![molecular formula C18H18BrN3O2 B182964 4-[(3-ブロモフェニル)アミノ]-6,7-ジメトキシキナゾリン CAS No. 171745-13-4](/img/structure/B182964.png)
4-[(3-ブロモフェニル)アミノ]-6,7-ジメトキシキナゾリン
概要
説明
- 化合物 56の分子式はC~17~H~16~BrN~3~O~2~ で、分子量は388.30 g/mol である。
- その化学構造は以下のとおりである:
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
化合物 56: (CAS番号: 171745-13-4)は、上皮成長因子受容体 (EGFR) のチロシンキナーゼ活性を強力かつ特異的に阻害する。細胞透過性、可逆性、およびATP競合的である。
科学的研究の応用
Chemistry: Compound 56 is valuable for studying EGFR-related signaling pathways and drug development.
Biology: It aids in understanding cellular processes involving EGFR.
Medicine: Research on Compound 56 may contribute to cancer therapy due to its EGFR inhibition.
作用機序
- 化合物 56は、EGFRのATP結合部位に競合的に結合し、チロシンキナーゼ活性を阻害する。
- EGFRは、細胞の成長、増殖、生存に重要な役割を果たす。
類似化合物の比較
ユニークさ: 化合物 56は、EGFR阻害剤として非常に強力 (IC~50~ = 6 pM) であり、これが特徴である。
類似化合物: 他のEGFR阻害剤には、エルロチニブ、ゲフィチニブ、オシメルチニブなどがある。
生化学分析
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline vary with different dosages in animal models
準備方法
合成経路: 化合物 56の合成経路は、入手可能な文献には明記されていない。化学合成によって製造される。
反応条件: 具体的な反応条件は示されていないが、EGFRのATP競合的阻害剤として知られている。
化学反応の分析
反応: 化合物 56は、リン酸化やEGFRへの結合など、さまざまな化学反応に関与している。
一般的な試薬と条件: その合成のための具体的な試薬と条件は開示されていない。
主な生成物: 化合物 56の主な生成物は、EGFRチロシンキナーゼ活性の阻害である。
科学研究への応用
化学: 化合物 56は、EGFR関連のシグナル伝達経路や創薬の研究に役立つ。
生物学: EGFRを含む細胞プロセスを理解するのに役立つ。
医学: 化合物 56の研究は、EGFR阻害作用によるがん治療に貢献する可能性がある。
類似化合物との比較
Uniqueness: Compound 56’s exceptional potency (IC~50~ = 6 pM) as an EGFR inhibitor sets it apart.
Similar Compounds: Other EGFR inhibitors include Erlotinib, Gefitinib, and Osimertinib.
特性
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
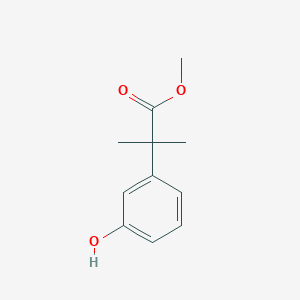
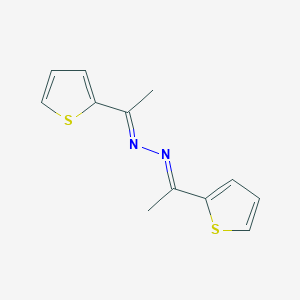
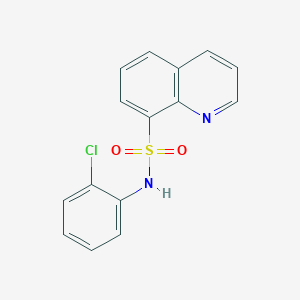
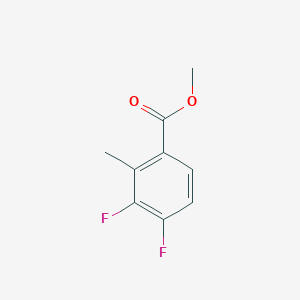
![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
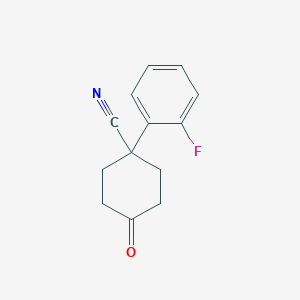
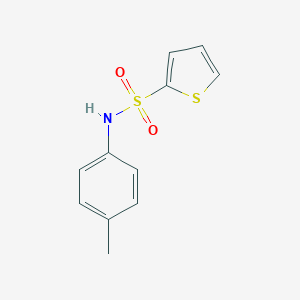
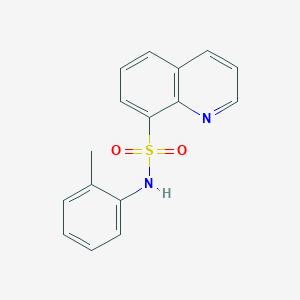
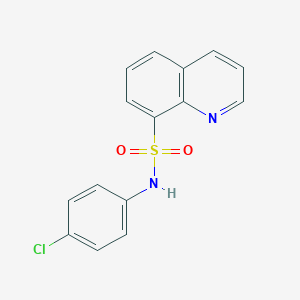
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

